molecular formula C6H11BrO2 B2761059 2-Bromo-2,3-dimethylbutanoic acid CAS No. 106660-88-2

2-Bromo-2,3-dimethylbutanoic acid

Cat. No.: B2761059
CAS No.: 106660-88-2
M. Wt: 195.056
InChI Key: LGRZFBRXALOYRJ-UHFFFAOYSA-N
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Description

2-Bromo-2,3-dimethylbutanoic acid is an organic compound . Its molecular formula is C6H11BrO2 and it has a molecular weight of 195.06 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carboxylic acid group (-COOH) attached to a carbon chain. The carbon chain contains two methyl groups (-CH3) and a bromine atom .

Scientific Research Applications

Reactions with Grignard Reagents

Grignard reagents prepared from 1-bromo-3,3-dialkylallenes have been shown to react with carbon dioxide to form allenic and alkynoic acids, excluding acids with a terminal acetylene group. Such studies provide a foundational understanding of how 2-Bromo-2,3-dimethylbutanoic acid derivatives might behave under similar conditions and their potential applications in synthesizing complex organic molecules (Greaves, Landor, & Lwanga, 1975).

Metabolic Pathways

Although the study primarily focused on 4-bromo-2,5-dimethoxyphenethylamine, the metabolism of brominated compounds, in general, is of interest for understanding the potential biotransformation pathways of related substances, including this compound. This insight is crucial for designing drugs and evaluating their metabolism in biological systems (Kanamori et al., 2002).

Free Radical Reactions

The decomposition of 2-Bromo-2, 3-dimethylbutane in the presence of phenylmagnesium bromide and cobaltous bromide, yielding various olefinic mixtures, provides insights into the free radical reactions that could be applicable to this compound. Such reactions are significant for understanding the stability and reactivity of this compound under different conditions (Liu, 1956).

Absolute Configuration

The determination of the absolute configuration of similar compounds, such as (–)-2-chloro- and (–)-2-bromo-3,3-dimethylbutanoic acids, through chemical correlation and various spectroscopic methods, is vital for the synthesis and application of enantiomerically pure compounds. This research aids in the development of pharmaceuticals and materials with specific chiral properties (Galetto & Gaffield, 1969).

Base-induced Reactions

The study of base-induced reactions of 2-substituted 2-bromodimedones, which could be structurally related to this compound, provides insights into how different bases and substituents affect the behavior and outcome of reactions. These findings have implications for the development of novel synthetic pathways and the optimization of reaction conditions (Wakui, Otsuji, & Imoto, 1974).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Bromo-2,3-dimethylbutanoic acid. It is recommended to use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

2-bromo-2,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)6(3,7)5(8)9/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRZFBRXALOYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106660-88-2
Record name 2-bromo-2,3-dimethylbutanoic acid
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